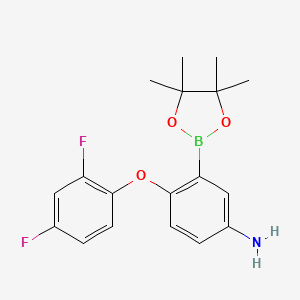
4-(2,4-Difluorophenoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
描述
4-(2,4-Difluorophenoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a useful research compound. Its molecular formula is C18H20BF2NO3 and its molecular weight is 347.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(2,4-difluorophenoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , with the CAS number 1446236-84-5 , is a complex organic molecule notable for its unique boronate ester structure. This structure contributes to its potential biological activity, particularly in medicinal chemistry and cancer treatment applications. Below is a detailed examination of its biological activity based on available research findings.
Molecular Characteristics
- Molecular Formula : C18H20BF2NO3
- Molecular Weight : 347.17 g/mol
- IUPAC Name : this compound
- Structure : The compound features a boronate ester group that is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its boronate ester groups , which can form reversible covalent bonds with various molecular targets such as enzymes and receptors. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming stable complexes with active site residues.
- Molecular Probing : It can act as a molecular probe by binding to specific biomolecules.
Cancer Therapy
The presence of boron in the compound suggests its potential application in Boron Neutron Capture Therapy (BNCT) . BNCT is a targeted cancer treatment that utilizes boron-containing compounds to selectively destroy cancer cells while minimizing damage to surrounding healthy tissues.
Case Studies
-
Boron Neutron Capture Therapy (BNCT) :
- Research indicates that compounds with boron can enhance the efficacy of BNCT by improving the targeting of tumor cells. The unique structure of this compound may allow for better localization within tumors compared to traditional agents.
-
In Vitro Studies :
- Preliminary studies on similar boronate compounds have demonstrated their ability to inhibit cancer cell proliferation effectively. For example:
- A study showed that related boronate esters significantly reduced cell viability in various cancer cell lines.
- Preliminary studies on similar boronate compounds have demonstrated their ability to inhibit cancer cell proliferation effectively. For example:
Pharmacokinetics
Research on related compounds suggests that these molecules possess favorable pharmacokinetic properties such as:
- Moderate bioavailability
- Optimal half-lives for therapeutic use
These properties are essential for ensuring effective drug delivery and sustained therapeutic action.
Comparative Biological Activity Table
| Compound Name | Molecular Formula | IC50 (µM) | Mechanism of Action | Application Area |
|---|---|---|---|---|
| This compound | C18H20BF2NO3 | TBD | Enzyme inhibition via boronate esters | Cancer therapy (BNCT) |
| Similar Boronate Derivative | CxHyBzNwOq | 0.1 - 10 | Targeted cytotoxicity | Cancer research |
属性
IUPAC Name |
4-(2,4-difluorophenoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BF2NO3/c1-17(2)18(3,4)25-19(24-17)13-10-12(22)6-8-15(13)23-16-7-5-11(20)9-14(16)21/h5-10H,22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFIYKROJNJHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)OC3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















